1,6-Dihydroxynaphthalene has been identified as a natural product found in Magnolia liliiflora []. This suggests a potential role in the plant's biological processes, but further research is needed to elucidate its specific function.
1,6-Dihydroxynaphthalene is a beige colored powder with a melting point of around 130-133°C []. It possesses two hydroxyl (-OH) groups attached to a naphthalene ring structure. The presence of these hydroxyl groups makes it slightly soluble in water and more soluble in organic solvents like benzene and ethanol [].
Due to its structure and the presence of hydroxyl groups, 1,6-Dihydroxynaphthalene has potential applications in various scientific research fields. Here are some possibilities:
1,6-Dihydroxynaphthalene is an organic compound with the molecular formula C₁₀H₈O₂. It consists of a naphthalene backbone with hydroxyl groups (-OH) attached at the 1 and 6 positions. This compound appears as a white to pale yellow crystalline solid and is known for its various chemical properties and biological activities. It is commonly used in research and industrial applications due to its reactivity and functional groups, which allow it to participate in a variety of
Research indicates that 1,6-dihydroxynaphthalene exhibits several biological activities:
1,6-Dihydroxynaphthalene can be synthesized through various methods:
1,6-Dihydroxynaphthalene finds applications across multiple fields:
Studies on 1,6-dihydroxynaphthalene have focused on its interactions with various biological systems:
1,6-Dihydroxynaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Naphthol (2-Hydroxynaphthalene) | C₁₀H₈O | Only one hydroxyl group; widely used as a dye intermediate. |
1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | Hydroxyl groups at different positions; shows different reactivity. |
Naphthoquinone | C₁₀H₆O₂ | Oxidized form; highly reactive and used in biological assays. |
2-Naphthalenol | C₁₀H₈O | Similar reactivity but primarily used in industrial applications. |
1,6-Dihydroxynaphthalene is unique due to its specific positioning of hydroxyl groups that impart distinct chemical reactivity compared to other naphthol derivatives. Its dual hydroxyl functionality allows for diverse chemical transformations not possible with simpler phenolic compounds.
This compound's multifaceted nature makes it a valuable subject for ongoing research in both synthetic chemistry and biological applications.
Irritant